molecular formula C12H24N2O2 B2526760 tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate CAS No. 1401532-57-7

tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate

Cat. No.: B2526760
CAS No.: 1401532-57-7
M. Wt: 228.336
InChI Key: IYBJCNYCFNJFKQ-AOOOYVTPSA-N
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Description

tert-Butyl N-(4-aminocyclohexyl)-N-methylcarbamate: is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of carbamate, featuring a tert-butyl group, an aminocyclohexyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-aminocyclohexylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-aminocyclohexyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as alkyl halides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a model compound for understanding the behavior of similar carbamate derivatives in biological systems.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl (2-aminocyclohexyl)methylcarbamate
  • Benzyl (trans-4-aminocyclohexyl)carbamate

Comparison: Compared to similar compounds, tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate is unique due to the presence of both a tert-butyl group and a methyl group attached to the carbamate moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h9-10H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBJCNYCFNJFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401532-57-7
Record name rac-tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate
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